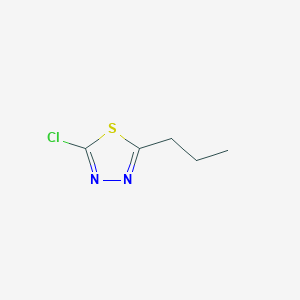
2-Chloro-5-propyl-1,3,4-thiadiazole
Descripción general
Descripción
2-Chloro-5-propyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. This compound is a colorless, crystalline solid that has a melting point of 160-162°C and a boiling point of 302°C. It is a reactive chemical, and has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Application 1: Antifungal Activities
- Summary of the Application : 1,3,4-thiadiazole derivatives of glucosides have shown good antifungal activities. They are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Methods of Application : The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated by using the poison plate technique .
- Results or Outcomes : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Application 2: Antibacterial Activity
- Summary of the Application : 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride. They were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
- Methods of Application : Their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
- Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Application 3: Anticancer Activities
- Summary of the Application : Many of the pharmaceutically important compounds possessed 1,3,4-thiadiazoles as its heterocyclic moiety. They have shown many activities like anticancer .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific type of cancer being targeted, the stage of the disease, and other factors. Typically, these compounds would be synthesized and then tested in vitro (e.g., in cell cultures) and in vivo (e.g., in animal models) to evaluate their anticancer activity .
- Results or Outcomes : The results or outcomes obtained can also vary greatly. Some 1,3,4-thiadiazole derivatives may show promising anticancer activity in initial tests, while others may not .
Application 4: Antihypertensive Activities
- Summary of the Application : 1,3,4-thiadiazoles have shown antihypertensive activities .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their antihypertensive activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
- Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising antihypertensive activity in initial tests, while others may not .
Application 5: Anti-Inflammatory Activities
- Summary of the Application : 1,3,4-thiadiazole derivatives have shown anti-inflammatory activities .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their anti-inflammatory activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
- Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising anti-inflammatory activity in initial tests, while others may not .
Application 6: Anticonvulsant Activities
- Summary of the Application : 1,3,4-thiadiazole derivatives have shown anticonvulsant activities .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their anticonvulsant activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
- Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising anticonvulsant activity in initial tests, while others may not .
Propiedades
IUPAC Name |
2-chloro-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXYWUVJISBEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-propyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



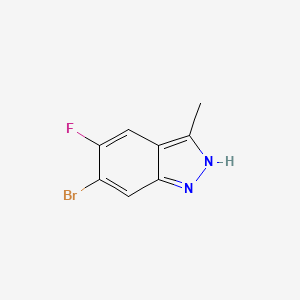
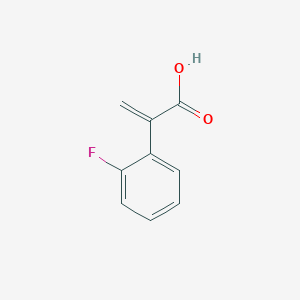
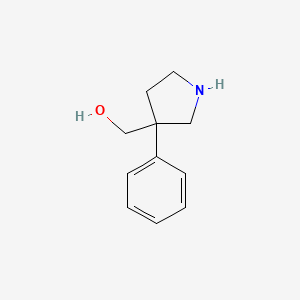
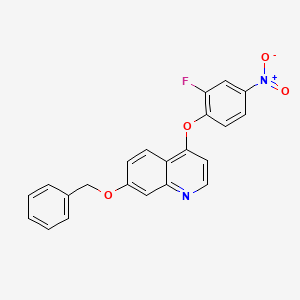
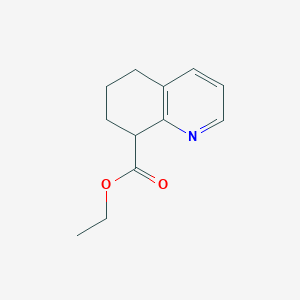
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
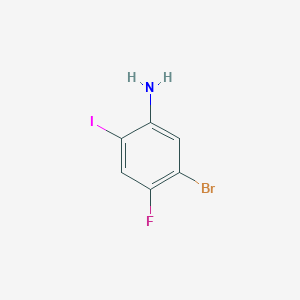
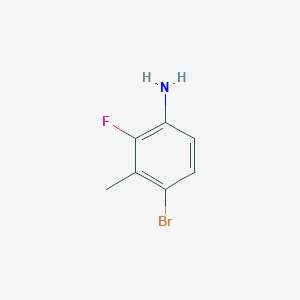
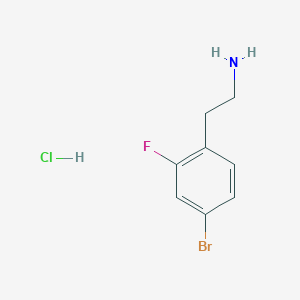
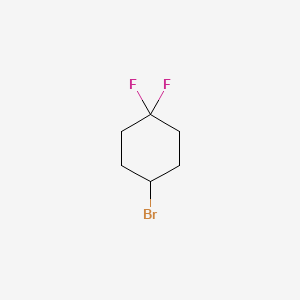
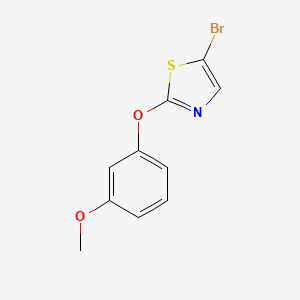
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)